Cas no 1805033-51-5 (Methyl 2-(bromomethyl)-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-carboxylate)

Methyl 2-(bromomethyl)-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-carboxylate is a versatile pyridine-based intermediate with significant utility in pharmaceutical and agrochemical synthesis. Its key structural features include a reactive bromomethyl group, a trifluoromethoxy substituent, and a trifluoromethyl group, which enhance its potential as a building block for introducing fluorinated motifs into target molecules. The ester functionality further allows for derivatization under mild conditions. This compound is particularly valuable in the development of bioactive molecules, where its trifluoromethyl and trifluoromethoxy groups contribute to improved metabolic stability and lipophilicity. Its well-defined reactivity profile makes it suitable for selective modifications in complex synthetic routes.
Methyl 2-(bromomethyl)-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-carboxylate structure
1805033-51-5 structure
商品名:Methyl 2-(bromomethyl)-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-carboxylate
CAS番号:1805033-51-5
MF:C10H6BrF6NO3
メガワット:382.053963184357
CID:4845273

Methyl 2-(bromomethyl)-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-carboxylate 化学的及び物理的性質

名前と識別子

    • Methyl 2-(bromomethyl)-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-carboxylate
    • インチ: 1S/C10H6BrF6NO3/c1-20-8(19)4-3-18-5(2-11)6(9(12,13)14)7(4)21-10(15,16)17/h3H,2H2,1H3
    • InChIKey: SDDOCTOHUJQBTJ-UHFFFAOYSA-N
    • ほほえんだ: BrCC1C(C(F)(F)F)=C(C(C(=O)OC)=CN=1)OC(F)(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 10
  • 重原子数: 21
  • 回転可能化学結合数: 4
  • 複雑さ: 375
  • トポロジー分子極性表面積: 48.4
  • 疎水性パラメータ計算基準値(XlogP): 3.4

Methyl 2-(bromomethyl)-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029079547-1g
Methyl 2-(bromomethyl)-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-carboxylate
1805033-51-5 97%
1g
$1,445.30 2022-04-01

Methyl 2-(bromomethyl)-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-carboxylate 関連文献

Methyl 2-(bromomethyl)-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-carboxylateに関する追加情報

Introduction to Methyl 2-(bromomethyl)-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-carboxylate (CAS No. 1805033-51-5)

Methyl 2-(bromomethyl)-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-carboxylate, identified by its CAS number 1805033-51-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine class of heterocyclic aromatic compounds, which are widely recognized for their diverse biological activities and pharmacological properties. The structural features of this molecule, particularly the presence of bromomethyl, trifluoromethoxy, and trifluoromethyl substituents, endow it with unique chemical reactivity and potential applications in drug development.

The bromomethyl group in the molecular structure of Methyl 2-(bromomethyl)-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-carboxylate serves as a versatile handle for further functionalization. This group can undergo various chemical transformations, including nucleophilic substitution reactions, which are commonly employed in the synthesis of more complex molecules. Such reactivity makes it a valuable intermediate in the construction of novel pharmaceutical agents targeting various therapeutic areas.

The presence of the trifluoromethoxy and trifluoromethyl groups adds another layer of complexity and functionality to the molecule. These substituents are well-known for their ability to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. Specifically, the trifluoromethoxy group can enhance metabolic stability and binding affinity, while the trifluoromethyl group is often incorporated to improve lipophilicity and binding interactions with biological targets. These features have been extensively studied in recent years, leading to their widespread use in the design of modern drugs.

In recent years, there has been a growing interest in exploring the potential of pyridine derivatives as bioactive molecules. Pyridine-based compounds have shown promise in various therapeutic areas, including oncology, immunology, and central nervous system disorders. The structural motif of Methyl 2-(bromomethyl)-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-carboxylate aligns well with this trend, making it a compelling candidate for further investigation.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the bromomethyl, trifluoromethoxy, and trifluoromethyl groups necessitates precise control over reaction conditions to avoid unwanted side products. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and fluorination techniques, are often employed to achieve the desired molecular architecture efficiently.

The pharmacological profile of Methyl 2-(bromomethyl)-4-(trifluoromethoxy)-3-()pyridine-5-carboxylate is currently under investigation in several research laboratories. Preliminary studies suggest that this compound exhibits interesting biological activities that warrant further exploration. For instance, its interaction with specific enzymes or receptors may lead to novel therapeutic effects that could address unmet medical needs.

The role of computational chemistry and molecular modeling has been instrumental in understanding the potential interactions of this compound with biological targets. By leveraging advanced computational tools, researchers can predict how Methyl 2-()pyridine-5-carboxylate might bind to proteins or enzymes, providing valuable insights into its mechanism of action. These computational studies complement experimental efforts by offering a rational basis for designing derivatives with enhanced potency and selectivity.

In conclusion, Methyl 2-(

おすすめ記事

推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.